

# aspirin vs apixaban peripheral artery disease

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## Compound Focus: Aspirin

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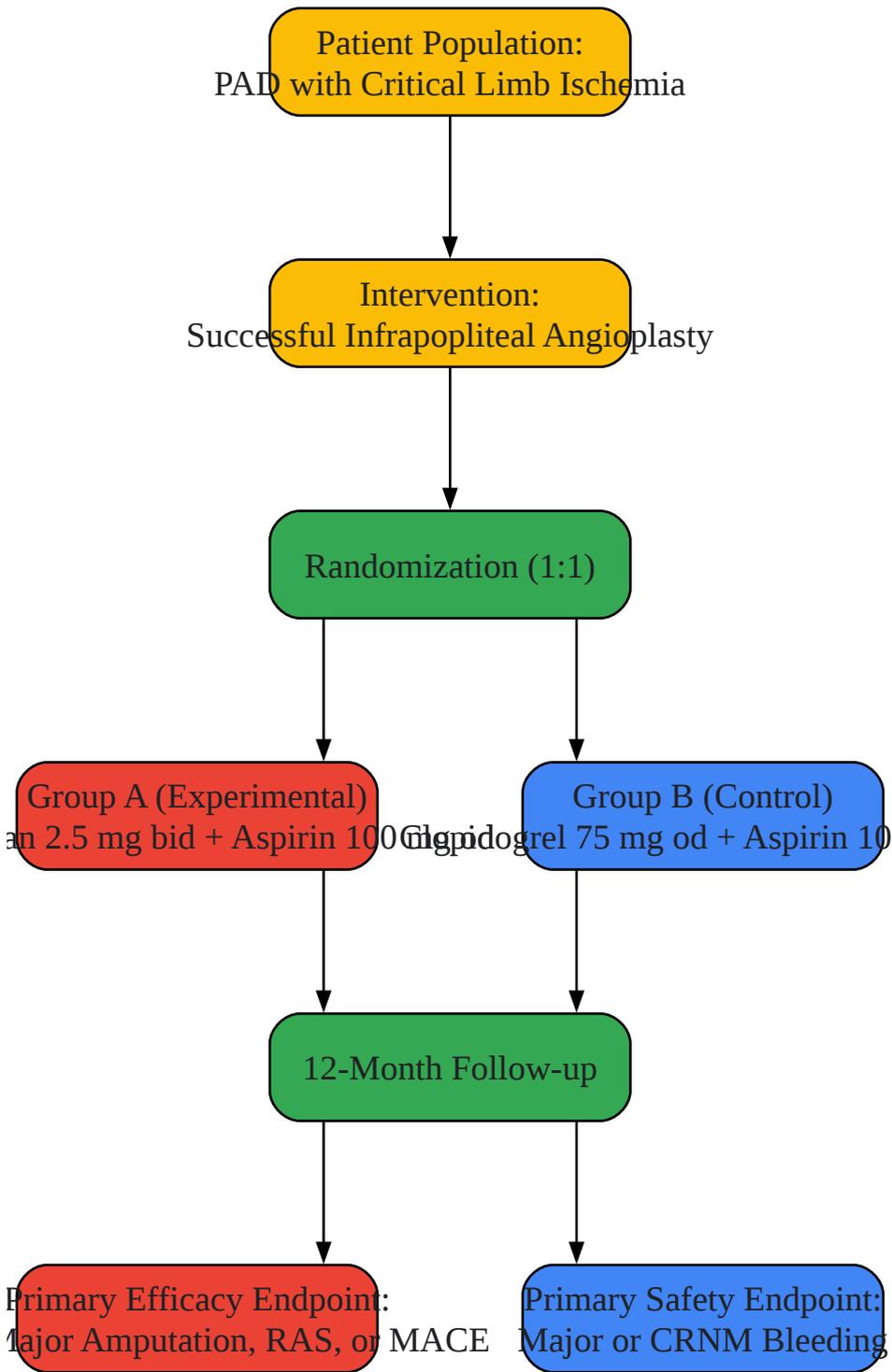
## Comparison of Antithrombotic Regimens in PAD

Regimen	Representative Trial & Therapy	Key Efficacy Findings	Key Safety Findings	Patient Population / Context
<b>Antiplatelet Monotherapy</b>	EUCLID [1]: Ticagrelor vs. Clopidogrel	No effect on cardiovascular death [1]	Similar bleeding risk [1]	Symptomatic PAD [1]
<b>Dual Antiplatelet Therapy (DAPT)</b>	CHARISMA [1]: Aspirin + Clopidogrel vs. Aspirin	No overall reduction in CV death, MI, or stroke; benefit in subgroup with prior MI, stroke, or PAD [1]	Similar major bleeding risk [1]	Patients with CVD or multiple risk factors [1]
<b>Anticoagulant + Antiplatelet</b>	COMPASS/VOYAGER PAD [2] [1] [3]: Rivaroxaban (2.5 mg bid) + Aspirin vs. Aspirin	Reduction in cardiovascular outcomes (composite of CV death, MI, stroke) [2] [1]	Increased bleeding risk (though lower rivaroxaban dose showed similar risk to aspirin)	Stable atherosclerotic disease (CAD & PAD) [1]; PAD after lower-extremity revascularization [3]

Regimen	Representative Trial & Therapy	Key Efficacy Findings	Key Safety Findings	Patient Population / Context
			alone in COMPASS) [2] [1]	
<b>Anticoagulant + Antiplatelet (Investigational)</b>	<b>AGRIPPA [4]: Apixaban (2.5 mg bid) + Aspirin vs. DAPT (Clopidogrel + Aspirin)</b>	<b>Primary endpoint:</b> Composite of TLR, major amputation, restenosis/occlusion, or MACE. <b>Results pending.</b> [4]	<b>Primary safety endpoint:</b> Composite of major or clinically relevant non-major bleeding. <b>Results pending.</b> [4]	Patients with Critical Limb Ischemia (CLI) undergoing infra-popliteal angioplasty [4]

## Experimental Protocols & Trial Designs

The evidence for these regimens comes from large-scale, randomized controlled trials. Below is the typical workflow for these studies, exemplified by the AGRIPPA trial design [4]:



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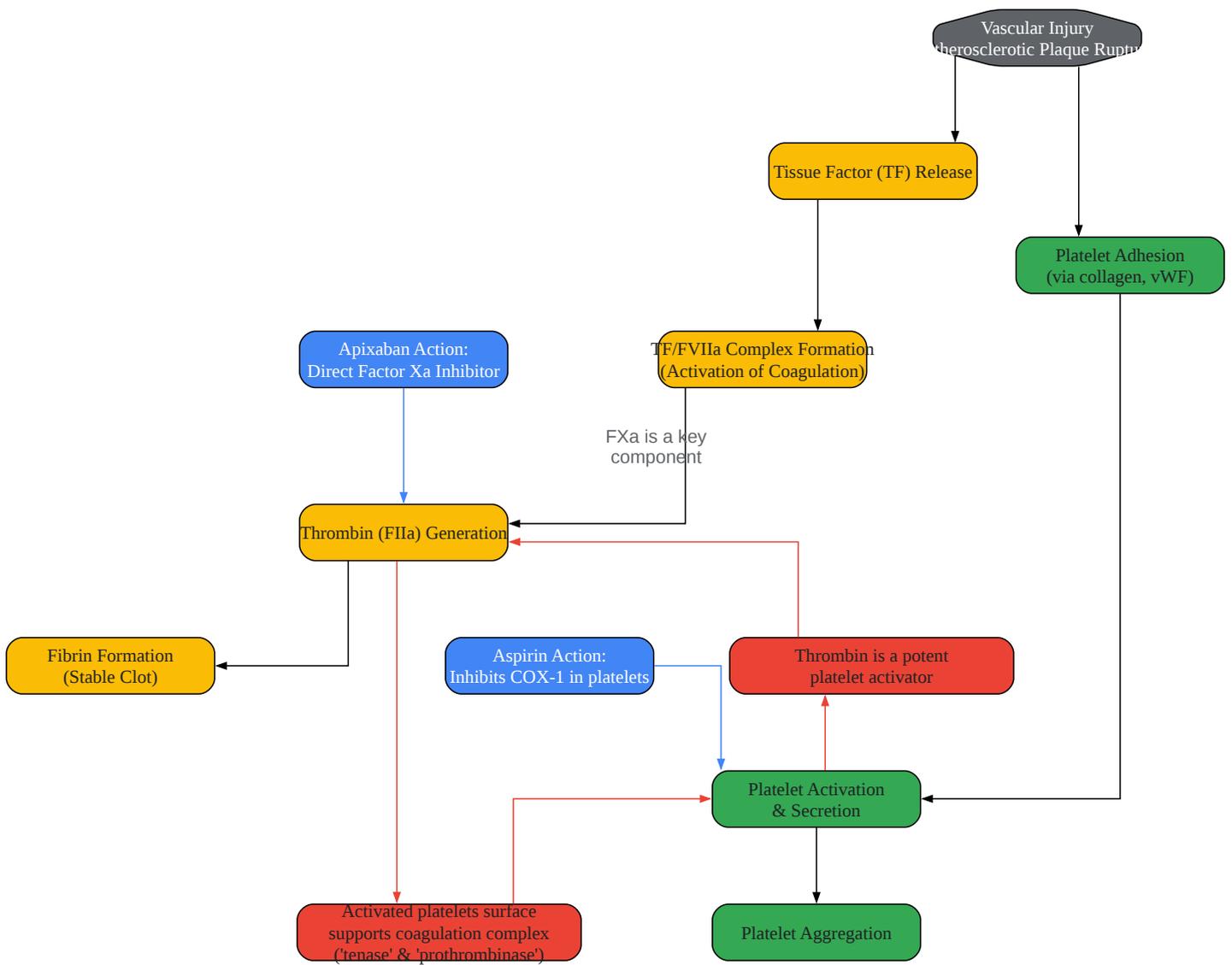
## Methodology Details:

- **Patient Population:** The AGRIPPA trial focuses on a high-risk subgroup of PAD patients with Critical Limb Ischemia (CLI) who have undergone infrapopliteal angioplasty [4].

- **Randomization & Blinding:** It is a prospective, randomized, open-label trial with a blinded endpoint adjudication (PROBE design). Patients are randomized within 72 hours of a successful procedure [4].
- **Intervention Groups:** The experimental group receives apixaban (2.5 mg twice daily) plus **aspirin** (100 mg once daily). The control group receives standard DAPT with clopidogrel (for at least 3 months) on a background of **aspirin** [4].
- **Primary Endpoints:**
  - **Efficacy:** A composite of target lesion revascularization (TLR), major amputation, restenosis/occlusion (RAS), or major adverse cardiovascular events (MACE) [4].
  - **Safety:** A composite of major bleeding or clinically relevant non-major (CRNM) bleeding [4].
- **Follow-up:** Endpoints are assessed at 12 months [4].

## Pathophysiology of Thrombosis in PAD

The rationale for combining antiplatelet and anticoagulant therapy lies in the complex pathophysiology of thrombosis in PAD, which involves both platelet activation and the coagulation cascade [2]. The following diagram illustrates these interconnected pathways.



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### Pathway Key Points:

- **Dual Pathways:** Arterial thrombosis involves two simultaneously activated pathways: the **coagulation cascade** (leading to fibrin-stabilized clots) and **platelet activation** (forming the primary platelet plug) [2] [1].
- **Critical Crosstalk:** Significant interaction exists between these pathways. **Thrombin**, the central enzyme of the coagulation cascade, is a potent activator of platelets. Conversely, **activated platelets** provide a surface that greatly accelerates thrombin generation [2] [1].
- **Therapeutic Targets:**
  - **Aspirin** exerts its antiplatelet effect by inhibiting cyclooxygenase-1 (COX-1) [3].
  - **Apixaban** is a direct oral anticoagulant (DOAC) that selectively inhibits Factor Xa, thereby reducing thrombin generation [3].
  - The **rivaroxaban 2.5 mg twice-daily** dose (used in COMPASS/VOYAGER PAD) is a unique, low-dose regimen specifically tested for vascular protection in combination with **aspirin** [2] [3].

## Interpretation and Clinical Relevance

- **Current Standard of Care:** For many PAD patients, particularly those following lower-extremity revascularization, **rivaroxaban (2.5 mg twice daily) plus aspirin** has become a key evidence-based regimen, offering a net clinical benefit by reducing cardiovascular and limb events at the cost of a manageable increase in bleeding risk [2] [3].
- **Role of Apixaban:** The role of **apixaban** in PAD treatment is not yet fully defined. The pending results from the AGRIPPA trial will provide crucial data on its efficacy and safety in a high-risk CLI population after angioplasty [4].
- **Safety Profile:** A meta-analysis indicates that combining a DOAC with **aspirin** increases the risk of major bleeding compared to DOAC monotherapy [5]. Therefore, careful patient selection and bleeding risk assessment are mandatory.

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